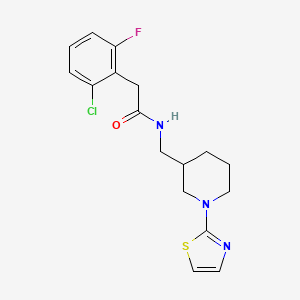

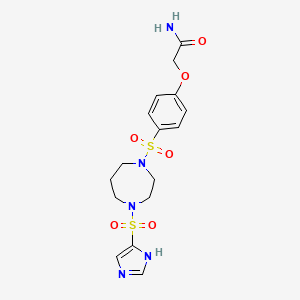

![molecular formula C9H17N3O2 B2760420 2-[(2R)-4-azidobutan-2-yl]oxyoxane CAS No. 1807940-31-3](/img/structure/B2760420.png)

2-[(2R)-4-azidobutan-2-yl]oxyoxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2R)-4-azidobutan-2-yl]oxyoxane (abbreviated 2AOB) is a compound that has been used in various scientific research applications. It is a derivative of a cyclic ether, which is a type of organic compound that is composed of two oxygen atoms connected in a ring. 2AOB is a versatile compound that has been used in a variety of research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Photolabile Azido Derivatives for Biological Applications

Azido derivatives, similar in structure to 2-[(2R)-4-azidobutan-2-yl]oxyoxane, have been synthesized for use in biological research. For instance, a photolabile azido derivative of paclobutrazol, a gibberellin biosynthesis inhibitor, demonstrated significant inhibitory activity comparable to paclobutrazol. This azido compound was synthesized to serve as a photoaffinity labeling agent, highlighting its potential in probing biological systems (Hallahan et al., 1988).

Heterocyclic Synthesis from Furanone Derivatives

The transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives demonstrates the versatility of azido compounds in synthesizing heterocyclic compounds. A synthesized azido derivative underwent thermolysis and base-catalyzed decomposition, showcasing a route to synthetically and biologically relevant heterocycles (Hashem et al., 2017).

Azidation in Organic Synthesis

Azides play a crucial role in organic synthesis, acting as intermediates for further chemical transformations. A study on cyclic hypervalent iodine reagents for azidation introduced safer reagents and a photoredox-catalyzed ring expansion method. This research underlines the significance of azides in synthesizing azidated compounds, potentially including derivatives similar to this compound (Alazet et al., 2018).

Applications in Propellant Development

Azido compounds have also found applications in the development of energetic materials for propellants. A study described the synthesis and performance of various azides, including their application in solid propellants and plastic-bonded explosives. This demonstrates the potential utility of azido compounds in advanced material science and engineering (Ou et al., 1995).

Propiedades

IUPAC Name |

2-[(2R)-4-azidobutan-2-yl]oxyoxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-8(5-6-11-12-10)14-9-4-2-3-7-13-9/h8-9H,2-7H2,1H3/t8-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHTWSUSWHFFQN-VEDVMXKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN=[N+]=[N-])OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN=[N+]=[N-])OC1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2760340.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)

![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)

![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)